molecular formula C17H17NO4S B6369901 3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261951-37-4

3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6369901
CAS No.: 1261951-37-4
M. Wt: 331.4 g/mol
InChI Key: AUJXSJBFQLPUMK-UHFFFAOYSA-N
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Description

3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that features a biphenyl core substituted with a pyrrolidin-1-ylsulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the reaction of the biphenyl intermediate with pyrrolidine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated biphenyl derivatives with nucleophiles or electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form hydrogen bonds, while the biphenyl core can engage in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-1-ylsulfonyl)pyridine: Similar in structure but with a pyridine ring instead of a biphenyl core.

    3-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

Uniqueness

3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its combination of a biphenyl core with both a sulfonyl and a carboxylic acid group, providing a versatile scaffold for further functionalization and diverse applications in various fields.

Properties

IUPAC Name

3-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-17(20)15-7-3-5-13(11-15)14-6-4-8-16(12-14)23(21,22)18-9-1-2-10-18/h3-8,11-12H,1-2,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXSJBFQLPUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683421
Record name 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-37-4
Record name 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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